molecular formula C13H18N4O2S B2797181 3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione CAS No. 851169-26-1

3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione

Cat. No.: B2797181
CAS No.: 851169-26-1
M. Wt: 294.37
InChI Key: ZCABBZHPDLKAAH-UHFFFAOYSA-N
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Description

This compound belongs to the diazino-pyrimidine dione family, characterized by a fused bicyclic core (diazine and pyrimidine rings) with substituents influencing its physicochemical and pharmacological properties. The structure includes:

  • 3-Methyl group: Enhances steric stability.
  • 7-(Propan-2-yl): A branched alkyl chain contributing to lipophilicity.
  • 1-Propyl group: Modulates solubility and binding affinity.
  • 5-Sulfanyl moiety: A thiol group that may participate in redox interactions or hydrogen bonding.

Synthetic routes for such compounds often involve cyclocondensation reactions, as seen in related heterocyclic systems (e.g., ). Structural confirmation typically employs X-ray crystallography, where programs like SHELX () are critical for refinement and validation .

Properties

IUPAC Name

3-methyl-7-propan-2-yl-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-5-6-17-10-8(12(18)16(4)13(17)19)11(20)15-9(14-10)7(2)3/h7H,5-6H2,1-4H3,(H,14,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCABBZHPDLKAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=S)N=C(N2)C(C)C)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a compound with significant biological activity, particularly in the realm of cellular processes and potential therapeutic applications. This article explores its molecular characteristics, mechanisms of action, and various biological activities supported by recent research findings.

Molecular Characteristics

  • Molecular Formula : C13H18N4O2S
  • Molecular Weight : 294.38 g/mol
  • CAS Number : 851169-26-1
  • Purity : Typically ≥ 95% .

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . It inhibits the activity of CDK2, which plays a crucial role in cell cycle regulation. The inhibition of CDK2 leads to cell cycle arrest and has implications in cancer therapy .

Biochemical Pathways

The compound's interaction with CDK2 affects several biochemical pathways:

  • Cell Cycle Progression : By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle.
  • Cytotoxic Effects : It exhibits significant cytotoxic activities against various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activities

Research has identified multiple biological activities associated with this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. The compound's ability to inhibit CDK2 contributes to its effectiveness in halting tumor growth.

Antimicrobial Properties

Some studies suggest that related compounds within the diazino family exhibit antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, its structural analogs have shown efficacy against bacterial strains .

Case Studies and Research Findings

StudyFindings
Inhibition of CDK2 The compound effectively inhibits CDK2 with an IC50 value indicating strong binding affinity .
Cytotoxicity Tests Demonstrated significant cytotoxicity against various cancer cell lines such as HeLa and MCF7 .
Antimicrobial Activity Related compounds have shown promising results against pathogens; however, specific studies on this compound are still emerging .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-methyl-7-(propan-2-yl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione. For instance, related derivatives have shown promising results against human breast adenocarcinoma cell lines (MCF-7). The mechanisms often involve the inhibition of tumor cell proliferation and induction of apoptosis. Specific derivatives displayed IC50 values as low as 11 µM, indicating potent activity against cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. The presence of the sulfanyl group is believed to enhance its interaction with microbial targets .

Pesticidal Activity

One of the notable applications of this compound is in pest control. It has been identified as a potential pesticide due to its efficacy in controlling various agricultural pests. The compound's structure allows it to interfere with the biological processes of pests effectively .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityRelated compounds demonstrated IC50 values as low as 11 µM against MCF-7 cells .
Study BAntimicrobial TestingShowed effectiveness against multiple bacterial strains .
Study CPesticidal EfficacyIdentified as effective in controlling agricultural pests .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with pyrimidine-based cores and overlapping substituents. Key examples include:

a. 1-Cyclopentyl-3-(3,5-Dimethoxy-2-Methyl Phenyl)-7-(Methylsulfinyl)-3,4-Dihydropyrimido[4,5-d]Pyrimidin-2(1H)-One ()

  • Core Structure: Pyrimido[4,5-d]pyrimidinone (vs. diazino-pyrimidine dione).
  • Substituents : Cyclopentyl and methylsulfinyl groups enhance metabolic stability.
  • Activity : Demonstrated phosphodiesterase (PDE) inhibition, a common target for cardiovascular drugs .

b. 5-[2-Ethoxy-5-[(4-(Methyl-d3)-1-Piperazinyl)Sulfonyl]Phenyl]-2,6-Dihydro-2-Methyl-3-Propyl-7H-Pyrazolo[4,3-d]Pyrimidin-7-One ()

  • Core Structure: Pyrazolo-pyrimidinone (vs. diazino-pyrimidine).
  • Substituents : Ethoxy and deuterated methyl groups improve pharmacokinetic profiles.
  • Application : Used in PDE inhibition assays (AOAC SMPR 2014.011) .

Table 1: Structural and Functional Comparison

Property Target Compound 1-Cyclopentyl Analog Pyrazolo-Pyrimidinone
Core Structure Diazino[4,5-d]pyrimidine-2,4-dione Pyrimido[4,5-d]pyrimidinone Pyrazolo[4,3-d]pyrimidinone
Molecular Weight (g/mol) ~350 (estimated) 442.5 492.6 (with deuterium)
Key Substituents 5-Sulfanyl, 3-methyl, 1-propyl Methylsulfinyl, cyclopentyl Ethoxy, deuterated methyl
Solubility Moderate (thiol enhances aqueous solubility) Low (lipophilic substituents) High (polar sulfonyl group)
Biological Activity Hypothesized PDE inhibition Confirmed PDE-5 inhibition Standardized PDE assay compound

Mechanistic and Pharmacological Insights

  • Thiol Group Influence : The 5-sulfanyl group in the target compound may confer antioxidant properties, unlike methylsulfinyl or sulfonyl groups in analogs .
  • Substituent Positioning : The 1-propyl group aligns with 3-propyl in ’s compound, suggesting shared steric effects on receptor binding.

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